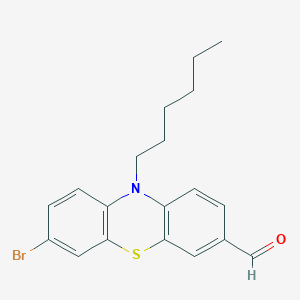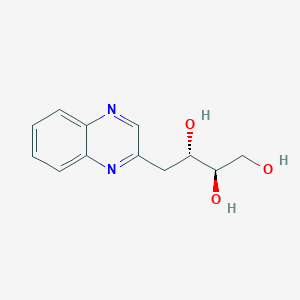
(2R,3S)-4-quinoxalin-2-ylbutane-1,2,3-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-4-quinoxalin-2-ylbutane-1,2,3-triol est un composé chiral avec un potentiel significatif dans divers domaines scientifiques
Préparation Methods
Voies de synthèse et conditions de réaction
La synthèse de this compound implique généralement les étapes suivantes:
Formation du cycle quinoxaline : Cela peut être réalisé par la condensation de l'o-phénylènediamine avec un composé dicarbonylé tel que le glyoxal.
Attachement du squelette butane-1,2,3-triol : Cette étape implique l'addition d'une partie butane-1,2,3-triol au cycle quinoxaline. Cela peut être fait par différentes méthodes, y compris des réactions de substitution nucléophile ou d'addition.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse décrites ci-dessus pour une production à grande échelle. Cela inclut:
Optimisation du catalyseur: Utiliser des catalyseurs pour augmenter le rendement et l'efficacité des réactions.
Conditions de réaction: Optimiser la température, la pression et les conditions de solvant pour maximiser l'efficacité de la production.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-4-quinoxalin-2-ylbutane-1,2,3-triol typically involves the following steps:
Formation of the Quinoxaline Ring: This can be achieved through the condensation of o-phenylenediamine with a dicarbonyl compound such as glyoxal.
Attachment of the Butane-1,2,3-triol Backbone: This step involves the addition of a butane-1,2,3-triol moiety to the quinoxaline ring. This can be done through various methods, including nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes:
Catalyst Optimization: Using catalysts to increase the yield and efficiency of the reactions.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize production efficiency.
Analyse Des Réactions Chimiques
Types de réactions
(2R,3S)-4-quinoxalin-2-ylbutane-1,2,3-triol peut subir diverses réactions chimiques, notamment:
Oxydation: Ce composé peut être oxydé pour former des dérivés de quinoxaline avec différents états d'oxydation.
Réduction: Les réactions de réduction peuvent produire différentes formes réduites du composé.
Substitution: Les groupes hydroxyle dans le squelette butane-1,2,3-triol peuvent être substitués par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction: Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont couramment utilisés.
Substitution: Divers nucléophiles peuvent être utilisés pour les réactions de substitution, en fonction du produit souhaité.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés d'acide quinoxaline-2-carboxylique, tandis que la réduction pourrait produire différents alcools ou amines.
Applications de la recherche scientifique
This compound a plusieurs applications dans la recherche scientifique:
Chimie: Il peut être utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie: Sa structure unique en fait un candidat potentiel pour l'étude des interactions enzymatiques et des voies métaboliques.
Médecine: Ce composé peut avoir des applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments.
Industrie: Il peut être utilisé dans la synthèse de matériaux ayant des propriétés spécifiques, telles que des polymères ou des catalyseurs.
Mécanisme d'action
Le mécanisme par lequel this compound exerce ses effets implique son interaction avec diverses cibles moléculaires. Ces interactions peuvent inclure:
Inhibition enzymatique: Le composé peut inhiber des enzymes spécifiques en se liant à leurs sites actifs.
Liaison aux récepteurs: Il peut interagir avec des récepteurs cellulaires, moduler leur activité et déclencher des réponses cellulaires spécifiques.
Modulation des voies: Le composé peut influencer diverses voies biochimiques, affectant les processus cellulaires tels que le métabolisme et la transduction du signal.
Applications De Recherche Scientifique
(2R,3S)-4-quinoxalin-2-ylbutane-1,2,3-triol has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: This compound may have potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism by which (2R,3S)-4-quinoxalin-2-ylbutane-1,2,3-triol exerts its effects involves its interaction with various molecular targets. These interactions can include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering specific cellular responses.
Pathway Modulation: The compound can influence various biochemical pathways, affecting cellular processes such as metabolism and signal transduction.
Comparaison Avec Des Composés Similaires
Composés similaires
(2R,3S)-acide isocitrique: Un composé ayant un centre chiral similaire mais des groupes fonctionnels différents.
(2R,3S)-éthyl-3-phénylglycidate: Un autre composé chiral utilisé dans la synthèse pharmaceutique.
Unicité
(2R,3S)-4-quinoxalin-2-ylbutane-1,2,3-triol est unique en raison de sa combinaison d'un cycle quinoxaline et d'un squelette butane-1,2,3-triol. Cette structure unique lui confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Numéro CAS |
118176-26-4 |
|---|---|
Formule moléculaire |
C12H14N2O3 |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
(2R,3S)-4-quinoxalin-2-ylbutane-1,2,3-triol |
InChI |
InChI=1S/C12H14N2O3/c15-7-12(17)11(16)5-8-6-13-9-3-1-2-4-10(9)14-8/h1-4,6,11-12,15-17H,5,7H2/t11-,12+/m0/s1 |
Clé InChI |
KFKHJQAEESRVHL-NWDGAFQWSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)N=CC(=N2)C[C@@H]([C@@H](CO)O)O |
SMILES canonique |
C1=CC=C2C(=C1)N=CC(=N2)CC(C(CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


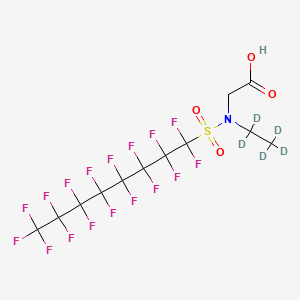
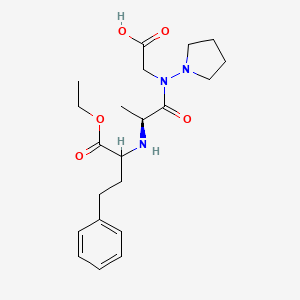
![17-(5,6-dihydroxy-6-methylheptan-2-yl)-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-diol](/img/structure/B12300532.png)
![4alpha,9-Epoxycevane-3beta,4,7alpha,14,15alpha,16beta,20-heptol 7-acetate 15-[(R)-2-methylbutanoate]](/img/structure/B12300538.png)

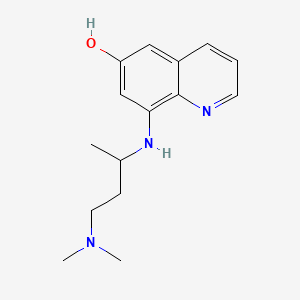
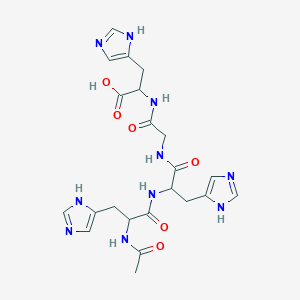
![3-(5-methyl-1,3-thiazol-2-yl)-5-(oxolan-3-yloxy)-N-[1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]benzamide](/img/structure/B12300555.png)
![1-[2-[[2-[2-[2-[2-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12300556.png)
![2-[6-[[2-[5-[5-(6-Hydroxy-3,5,6-trimethyloxan-2-yl)-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoic acid](/img/structure/B12300559.png)
![{4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-(3-{2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]ethoxy}propanamido)-3-methylbutanamido]pentanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B12300561.png)
![7-(1,3-Benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B12300563.png)

